molecular formula C5H8ClNO3 B073631 2-(2-Chloroacetamido)propanoic acid CAS No. 1190-32-5

2-(2-Chloroacetamido)propanoic acid

Cat. No. B073631
CAS RN: 1190-32-5
M. Wt: 165.57 g/mol
InChI Key: HTAQFYLADZNZHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related chloroacetamide compounds involves multiple steps, including chloroacetylation and reactions with different amino acids or their derivatives. For instance, 3-(2-(4-chlorophenoxy)acetamido)propanoate and similar compounds are synthesized using techniques such as fourier transform infra-red (FT-IR), nuclear magnetic resonance (NMR), and electrospray ionization (ESI-MS) spectroscopy (Devi & Awasthi, 2022). Other methods include the reaction of chloroacetamide with amino acids to create substituted compounds (Kavina, Sizov, & Yakovlev, 2017).

Molecular Structure Analysis

The molecular geometry and structural parameters of these compounds are often determined using density functional theory (DFT) and various spectroscopic methods. These analyses help in understanding the intramolecular charge transfer interactions and electron density delocalization, which are crucial for the compound's chemical behavior (Devi & Awasthi, 2022).

Chemical Reactions and Properties

Chloroacetamides, including 2-(2-Chloroacetamido)propanoic acid derivatives, undergo various chemical reactions such as acid- and base-catalyzed hydrolysis, leading to different products depending on their structure and the reaction conditions (Carlson, Than, & Roberts, 2006). These reactions are important for understanding the environmental fate and biological activity of these compounds.

Scientific Research Applications

Dimorphism and Co-crystal Formation

Research by Kaftory et al. (2005) investigates the crystallization behaviors of 3-(Chloroacetamido)pyrazole, highlighting its ability to form two different polymorphs and a co-crystal with chloroacetic acid. This study underscores the importance of hydrogen bonding in the structural organization and presents a foundational approach to studying similar compounds, including 2-(2-Chloroacetamido)propanoic acid derivatives (Kaftory, M., Botoshansky, M., & Sheinin, Yana, 2005).

Root Growth-Inhibitory Activity

Kitagawa and Asada (2005) prepared a series of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides to examine their root growth-inhibitory activity. The compounds demonstrated significant inhibition of root growth in rape seedlings, highlighting the potential agricultural applications of such compounds in regulating plant growth (Kitagawa, T., & Asada, M., 2005).

Synthesis and Biological Evaluation of Derivatives

A study by Radwan, Shehab, and El-Shenawy (2009) involved converting 5-Aminobenzo[b]thiophene-2-carboxylic acid to 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid, which was then reacted with different amines to produce C5-substituted benzo[b]thiophenes. These compounds showed potent anti-inflammatory activity, suggesting their potential in developing new therapeutic agents (Radwan, M. A., Shehab, M. A., & El-Shenawy, S., 2009).

Safety And Hazards

The safety information for 2-(2-Chloroacetamido)propanoic acid indicates that it has hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[(2-chloroacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO3/c1-3(5(9)10)7-4(8)2-6/h3H,2H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAQFYLADZNZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30922842
Record name N-(2-Chloro-1-hydroxyethylidene)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroacetamido)propanoic acid

CAS RN

1190-32-5, 67206-15-9, 691-80-5
Record name N-(2-Chloroacetyl)alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Chloroacetyl-D,L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC270555
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270555
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC10374
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10374
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Chloro-1-hydroxyethylidene)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-chloroacetyl-D,L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.383
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.